![molecular formula C14H10ClNO2S B5811716 3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one CAS No. 5354-54-1](/img/structure/B5811716.png)
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CM-BT and is synthesized through a multi-step process involving several chemical reactions. The purpose of
Scientific Research Applications
CM-BT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of CM-BT is as a fluorescent probe for the detection of metal ions in biological systems. CM-BT has also been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of CM-BT is not yet fully understood. However, studies have shown that it binds to metal ions, including copper and zinc, and forms a complex that exhibits fluorescence. This complex can be used to detect metal ions in biological systems.
Biochemical and Physiological Effects:
CM-BT has been shown to exhibit anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that CM-BT inhibits the production of inflammatory cytokines and reduces the proliferation of cancer cells. However, further studies are needed to determine the exact biochemical and physiological effects of CM-BT.
Advantages and Limitations for Lab Experiments
One of the main advantages of CM-BT is its ability to detect metal ions in biological systems. This makes it a valuable tool for studying metal ion homeostasis in cells. However, one limitation of CM-BT is its potential toxicity, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for the study of CM-BT. One potential direction is the development of new drugs based on the anti-inflammatory and anti-cancer properties of CM-BT. Another direction is the use of CM-BT as a tool for studying metal ion homeostasis in cells. Additionally, further studies are needed to determine the exact mechanism of action and biochemical and physiological effects of CM-BT.
Synthesis Methods
The synthesis of CM-BT involves several steps, including the reaction of 4-chlorobenzyl alcohol with thionyl chloride to produce 4-chlorobenzyl chloride. This is followed by the reaction of 4-chlorobenzyl chloride with sodium 2-mercaptobenzothiazole to produce 4-chlorobenzyl 2-mercaptobenzothiazole. Finally, the reaction of 4-chlorobenzyl 2-mercaptobenzothiazole with sodium hydroxide produces CM-BT.
properties
IUPAC Name |
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-10-5-7-11(8-6-10)18-9-16-12-3-1-2-4-13(12)19-14(16)17/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBNQBWEBDKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968295 |
Source


|
| Record name | 3-[(4-Chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one | |
CAS RN |
5354-54-1 |
Source


|
| Record name | 3-[(4-Chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-N'-1-naphthylurea](/img/structure/B5811633.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
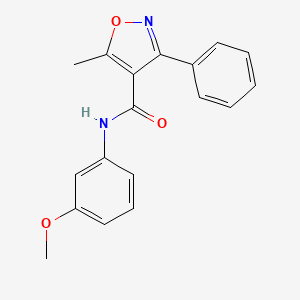

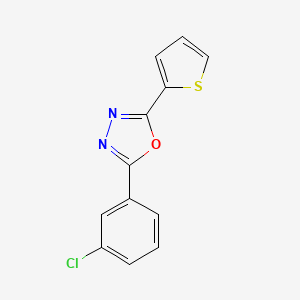
![4-(methylthio)-N-[3-{[4-(methylthio)phenyl]sulfonyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B5811665.png)

![3,4,8-trimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5811669.png)
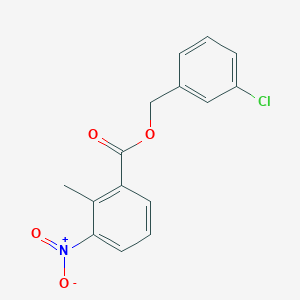
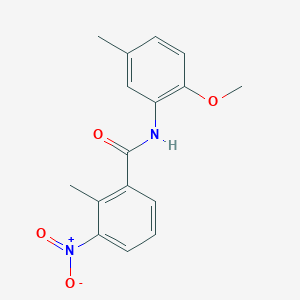

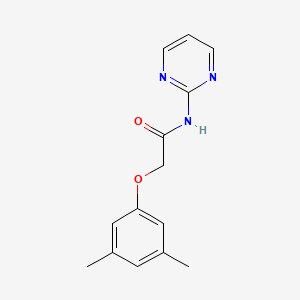
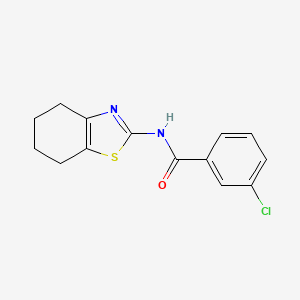
![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)